![molecular formula C23H23N5O2 B2938622 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 923680-48-2](/img/structure/B2938622.png)
2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
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Description
2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
Research has shown that derivatives of 1,3,4-oxadiazoles, structurally related to the specified compound, have been synthesized and evaluated for their anticonvulsant activities. These studies are based on pharmacophoric models that suggest certain structural requirements are necessary for anticonvulsant activity. The compounds were tested in models such as maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and subcutaneous strychnine (scSTY) tests, with some showing significant activity and further evaluated for their mode of action through GABA assays. This validates the hypothesis that a pharmacophoric model with four binding sites is essential for anticonvulsant activity (Rajak et al., 2010).
Antimicrobial Activity
Several studies have synthesized novel indole-based 1,3,4-oxadiazole derivatives, including those structurally similar to the specified compound, and evaluated their antimicrobial potential. These derivatives have been found to possess significant antibacterial and antifungal activities. The synthesis process often involves creating various derivatives and assessing their chemical structures and antimicrobial efficacy, indicating a potential application in developing new antimicrobial agents (Nagarapu & Pingili, 2014).
Tuberculostatic Activity
Compounds derived from the phenylpiperazineacetic hydrazide cyclization product, related to the structure of interest, have been synthesized and tested for their tuberculostatic activity. These studies suggest that modifications of the 1,3,4-oxadiazole system, including the introduction of phenylpiperazine groups, can yield compounds with potential application in treating tuberculosis. The minimum inhibiting concentrations (MIC) of these compounds were found to be within specific ranges, indicating their effectiveness against tuberculosis (Foks et al., 2004).
Cytotoxic Evaluation
Research into novel derivatives of 1,3,4-oxadiazole compounds, which include the core structure of the compound , has shown that these derivatives exhibit cytotoxicity against various human carcinoma cell lines. Such studies provide insights into the potential use of these compounds in cancer therapy, highlighting their antiproliferative activity and comparing their effectiveness to established chemotherapy agents (Adimule et al., 2014).
properties
IUPAC Name |
2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-17-24-25-23(30-17)21-15-18-7-5-6-10-20(18)28(21)16-22(29)27-13-11-26(12-14-27)19-8-3-2-4-9-19/h2-10,15H,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOPVKHPNUJYFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone |
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